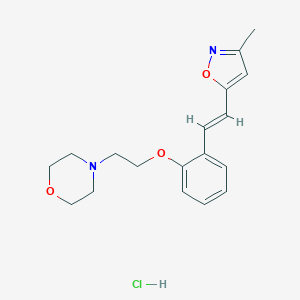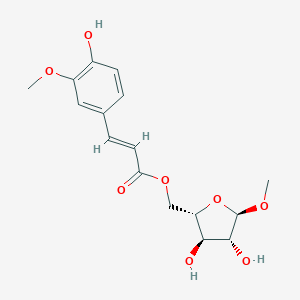
Morpholine, 4-(2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)-, monohydrochloride, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholine, 4-(2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)-, monohydrochloride, (E)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as 'Morpholine' and has been synthesized using different methods by researchers.
Mécanisme D'action
The mechanism of action of Morpholine is not fully understood. However, it is believed to act by inhibiting various enzymes and proteins involved in cellular processes. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in gene expression. Morpholine has also been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation.
Biochemical and Physiological Effects:
Morpholine has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, Morpholine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
Morpholine has several advantages as a research tool. It is relatively easy to synthesize and is commercially available. It has also been shown to have low toxicity and is well-tolerated in animal studies. However, Morpholine has some limitations. It is unstable in aqueous solutions and can undergo hydrolysis, which can affect its activity. In addition, Morpholine can interact with other compounds, which can affect its specificity and selectivity.
Orientations Futures
There are several future directions for research on Morpholine. One area of interest is the development of more efficient and cost-effective synthesis methods. Another area of interest is the investigation of Morpholine's potential as a drug delivery system for the treatment of various diseases. In addition, further research is needed to fully understand the mechanism of action of Morpholine and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of Morpholine involves a multi-step process that includes the reaction of 3-methyl-5-isoxazolyl-2-boronic acid with 2-bromoethylphenol to form 2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)ethylboronic acid. This intermediate is then coupled with morpholine to form Morpholine, 4-(2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)-, monohydrochloride, (E)-. This synthesis method has been optimized by various researchers to improve the yield and purity of the final product.
Applications De Recherche Scientifique
Morpholine has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, Morpholine has been investigated for its anticancer, anti-inflammatory, and antiviral properties. It has also been shown to have potential as a drug delivery system due to its ability to cross the blood-brain barrier. In material science, Morpholine has been used as a building block for the synthesis of various polymers and copolymers. In agriculture, Morpholine has been investigated for its potential as a plant growth regulator.
Propriétés
Numéro CAS |
139193-89-8 |
|---|---|
Nom du produit |
Morpholine, 4-(2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)-, monohydrochloride, (E)- |
Formule moléculaire |
C18H23ClN2O3 |
Poids moléculaire |
350.8 g/mol |
Nom IUPAC |
4-[2-[2-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethyl]morpholine;hydrochloride |
InChI |
InChI=1S/C18H22N2O3.ClH/c1-15-14-17(23-19-15)7-6-16-4-2-3-5-18(16)22-13-10-20-8-11-21-12-9-20;/h2-7,14H,8-13H2,1H3;1H/b7-6+; |
Clé InChI |
UUIWKHJXXKJRRU-UHDJGPCESA-N |
SMILES isomérique |
CC1=NOC(=C1)/C=C/C2=CC=CC=C2OCCN3CCOCC3.Cl |
SMILES |
CC1=NOC(=C1)C=CC2=CC=CC=C2OCCN3CCOCC3.Cl |
SMILES canonique |
CC1=NOC(=C1)C=CC2=CC=CC=C2OCCN3CCOCC3.Cl |
Synonymes |
4-[2-[2-[(E)-2-(3-methyloxazol-5-yl)ethenyl]phenoxy]ethyl]morpholine h ydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-chloro-2-methylphenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B237736.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide](/img/structure/B237738.png)

![N-(3-{[(4-tert-butylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B237745.png)
![N-{3-[(3-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B237757.png)
![N-({3-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B237759.png)

![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B237782.png)
![55-(2-Amino-2-oxoethyl)-42,62-di(ethylidene)-36-(1-hydroxyethyl)-33,51-dimethyl-15-methylidene-13,28,34,37,40,43,49,53,60,63-decaoxo-6,10,17,21,25,32,57-heptathia-14,29,35,38,41,44,50,54,61,64,65,66,67,68,69,70,71-heptadecazadecacyclo[31.19.12.14,52.15,8.19,12.116,19.120,23.124,27.156,59.044,48]henheptaconta-1(52),2,4(66),5(71),7,9(70),16(69),18,20(68),22,24(67),56(65)-dodecaene-30-carboxylic acid](/img/structure/B237786.png)




